Tetrabutylammonium cyanate
Overview
Description
Tetrabutylammonium cyanate is a chemical compound with the molecular formula (CH3CH2CH2CH2)4N(OCN). It is also known by other names such as tetrabutylammonium isocyanate and tetrabutylammonium oxycyanide . This compound is typically used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Tetrabutylammonium cyanate is a source of cyanide ion .
Mode of Action
This compound, as a source of cyanide ion, can interact with various biochemical targets. It is often used as a reactant in the preparation of other compounds . For instance, it can be employed in the preparation of Tetrabutylammonium fluoride (TBAF), which is used to remove silyl ether protecting groups .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a reactant in the synthesis of other compounds . For example, it can contribute to the synthesis of Tetrabutylammonium fluoride (TBAF), which is used to remove silyl ether protecting groups .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium cyanate plays a significant role in biochemical reactions, particularly as a catalyst in the synthesis of polymers and other materials. It interacts with various enzymes, proteins, and biomolecules, facilitating reactions such as enzyme inhibition and metabolic processes . The compound’s interaction with enzymes like cyanase is crucial for the conversion of cyanate to ammonia and carbon dioxide, which are essential for various metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in these processes . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the stability of this compound can vary, affecting its efficacy and impact on cells over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity at high doses is essential for determining safe and effective usage in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are crucial for understanding its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the biological system.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its activity and function at the subcellular level.
Preparation Methods
Tetrabutylammonium cyanate can be synthesized through several methods. One common method involves the reaction of tetrabutylammonium hydroxide with cyanogen chloride. The reaction is typically carried out in an organic solvent such as acetonitrile under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tetrabutylammonium cyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with primary, secondary, and tertiary alcohols, thiols, or trimethylsilyl ethers to produce alkyl isocyanates.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is known to participate in reactions where the cyanate ion acts as a nucleophile.
Common Reagents and Conditions: Reagents such as 2,4,6-trichloro[1,3,5]triazine in acetonitrile are commonly used in reactions involving this compound.
Major Products: The major products formed from these reactions include alkyl isocyanates and other derivatives depending on the specific reactants used.
Scientific Research Applications
Tetrabutylammonium cyanate has several applications in scientific research:
Comparison with Similar Compounds
Tetrabutylammonium cyanate can be compared with other similar compounds such as:
Tetrabutylammonium cyanide: This compound contains a cyanide ion instead of a cyanate ion and is used in different types of chemical reactions.
Tetrabutylammonium thiocyanate: This compound contains a thiocyanate ion and is used in reactions where sulfur is involved.
Tetrabutylammonium nitrite: This compound contains a nitrite ion and is used in nitration reactions.
This compound is unique due to its specific reactivity and applications involving the cyanate ion, which differentiates it from other tetrabutylammonium salts.
Properties
IUPAC Name |
tetrabutylazanium;isocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELBUIFNFBCDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=[N-])=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192386 | |
Record name | Tetrabutylammonium cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39139-87-2 | |
Record name | Tetrabutylammonium cyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039139872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium cyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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